Cas no 104205-01-8 ((S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one)
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- (S)-6-FLUORO-1-ISOPROPYL-3,4-DIHYDRO-1H-NAPHTHALEN-2-ONE
- (1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one
- 2(1H)-Naphthalenone, 6-fluoro-3,4-dihydro-1-(1-methylethyl)-, (1S)-
- (1S)-6-Fluoro-3,4-dihydro-1-isopropyl-2(1H)-naphthalenone
- 2(1H)-Naphthalenone, 6-fluoro-3,4-dihydro-1-(1-methylethyl)-, (S)-
- AK137137
- CTK0G6515
- KB-211621
- SureCN8355719
- AMY37221
- A900840
- 104205-01-8
- DB-321929
- CS-D1086
- SCHEMBL8355719
- C13H15FO
- DEGWMPOIXJTKLT-ZDUSSCGKSA-N
- (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one
- (1S)-6-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one
- C14064
- AS-70165
- DTXSID00450884
- AKOS022171556
-
- MDL: MFCD20257803
- Inchi: 1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1
- InChI Key: DEGWMPOIXJTKLT-ZDUSSCGKSA-N
- SMILES: FC1C=CC2=C(C=1)CCC([C@H]2C(C)C)=O
Computed Properties
- Exact Mass: 206.11075
- Monoisotopic Mass: 206.110693260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.090±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.031 g/l) (25 º C),
- PSA: 17.07
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140762-1g |
(S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 1g |
$632 | 2021-08-05 | |
| Alichem | A219005629-5g |
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 5g |
$3484.00 | 2023-09-04 | |
| Alichem | A219005629-10g |
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 10g |
$4924.50 | 2023-09-04 | |
| Alichem | A219005629-25g |
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 25g |
$8040.00 | 2023-09-04 | |
| Chemenu | CM140762-1g |
(S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 1g |
$810 | 2023-11-26 | |
| eNovation Chemicals LLC | Y0976260-1g |
(S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 1g |
$785 | 2024-08-03 | |
| Chemenu | CM140762-100mg |
(S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 100mg |
$243 | 2023-11-26 | |
| Chemenu | CM140762-250mg |
(S)-6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 250mg |
$405 | 2023-11-26 | |
| eNovation Chemicals LLC | D917503-0.1g |
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 0.1g |
$400 | 2023-09-03 | |
| eNovation Chemicals LLC | D917503-0.25g |
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one |
104205-01-8 | 95% | 0.25g |
$515 | 2023-09-03 |
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Suppliers
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
Comprehensive Guide to (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS No. 104205-01-8)
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS No. 104205-01-8) is a specialized fluorinated organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This chiral molecule, characterized by its unique fluoro-substituted dihydronaphthalenone structure, has garnered attention for its potential in drug discovery and material science. The (S)-enantiomer configuration of this compound is particularly valuable in asymmetric synthesis, where stereoselectivity plays a crucial role in biological activity.
The molecular formula of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is C13H15FO, with a molecular weight of 206.26 g/mol. Its structure features a fluorine atom at the 6-position of the naphthalene ring, which enhances its electronic properties and metabolic stability—a key consideration in modern medicinal chemistry. The isopropyl group at the 1-position contributes to steric hindrance, influencing the compound's reactivity and binding affinity in biological systems.
In pharmaceutical applications, (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one serves as a versatile intermediate for the synthesis of bioactive molecules. Researchers have explored its use in developing enzyme inhibitors and receptor modulators, particularly in neurological and inflammatory disorders. The compound's fluorine moiety is strategically important, as fluorinated pharmaceuticals represent nearly 30% of all FDA-approved drugs in recent years—a trend driven by fluorine's ability to improve pharmacokinetics and target specificity.
The synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves asymmetric catalytic methods to ensure high enantiomeric purity. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic hydrogenation and organocatalysis to minimize waste and improve atom economy. These methods align with the growing demand for sustainable chemical production in the pharmaceutical industry.
Analytical characterization of 104205-01-8 employs advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry to verify purity and stereochemistry. The compound typically appears as a white to off-white crystalline solid with defined melting points and solubility profiles in common organic solvents—critical data for formulation scientists working on drug delivery systems.
Market trends indicate increasing demand for fluorinated building blocks like (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, driven by the expansion of targeted therapies in oncology and CNS disorders. Pharmaceutical companies are particularly interested in chiral fluorinated intermediates that can streamline the development of patent-protected drugs with improved therapeutic indices.
From a regulatory perspective, CAS 104205-01-8 is classified as a research chemical with no known major hazards under normal handling conditions. However, standard laboratory precautions should be observed when working with this compound, including proper ventilation and personal protective equipment—a reminder of the importance of chemical safety protocols in research environments.
The future outlook for (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one appears promising, with potential applications extending beyond pharmaceuticals into advanced materials and agrochemicals. As computational chemistry and AI-driven drug discovery accelerate, the demand for precisely engineered fluorinated chiral compounds is expected to grow significantly in the coming decade.
104205-01-8 ((S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one) Related Products
- 29419-14-5(6-Fluoro-2-tetralone)
- 29419-15-6(7-fluoro-3,4-dihydro-1H-naphthalen-2-one)
- 727359-81-1(Ethanone,1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-)
- 789631-76-1(1H-Indene-1-carboxaldehyde,5-fluoro-2,3-dihydro-)
- 789631-88-5(1H-Indene-1-carboxaldehyde,5-fluoro-2,3-dihydro-, (1S)-)
- 294919-14-5(Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI))
- 789632-01-5(1H-Indene-1-carboxaldehyde,5-fluoro-2,3-dihydro-, (1R)-)
- 583887-42-7(2,5-Hexanedione, 3-(3-fluorophenyl)-)
- 918299-22-6(1,4-Ethanonaphthalen-2(1H)-one, 7-fluoro-4-hexyl-3,4-dihydro-)
- 104204-91-3(6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one)